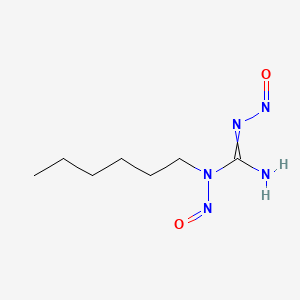
1,4-Diphenyl-2-(triethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-2-(triethoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two phenyl groups and a triethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-2-(triethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-2-(triethoxymethyl)benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, nitration using HNO₃ and H₂SO₄.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Applications De Recherche Scientifique
1,4-Diphenyl-2-(triethoxymethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Diphenyl-2-(triethoxymethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A methyl-substituted benzene, commonly used as a solvent and in the production of chemicals.
Xylene: Dimethyl-substituted benzene, used in the manufacture of polymers and as a solvent.
Uniqueness
1,4-Diphenyl-2-(triethoxymethyl)benzene is unique due to its triethoxymethyl group, which imparts distinct chemical properties and reactivity compared to simpler aromatic compounds. This structural feature allows for specific interactions and applications that are not possible with benzene, toluene, or xylene .
Propriétés
Numéro CAS |
63766-87-0 |
|---|---|
Formule moléculaire |
C25H28O3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1,4-diphenyl-2-(triethoxymethyl)benzene |
InChI |
InChI=1S/C25H28O3/c1-4-26-25(27-5-2,28-6-3)24-19-22(20-13-9-7-10-14-20)17-18-23(24)21-15-11-8-12-16-21/h7-19H,4-6H2,1-3H3 |
Clé InChI |
OESSLDXYYRUUSN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
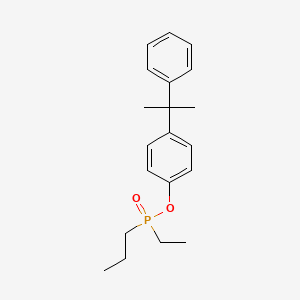
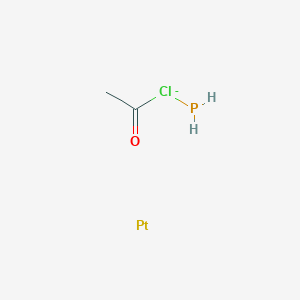

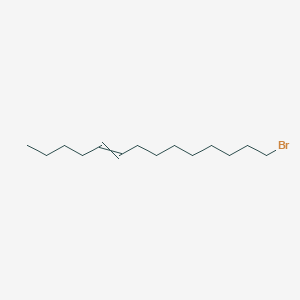
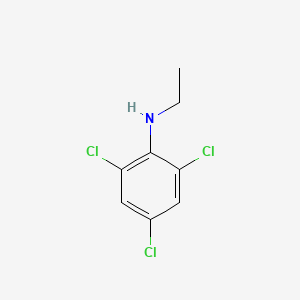
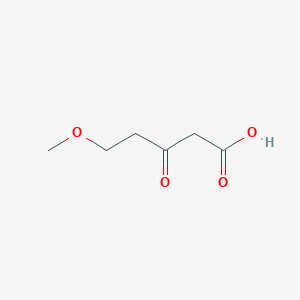

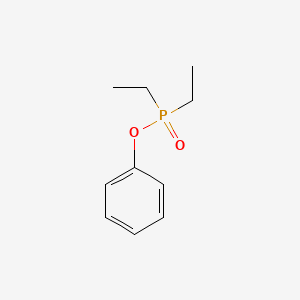

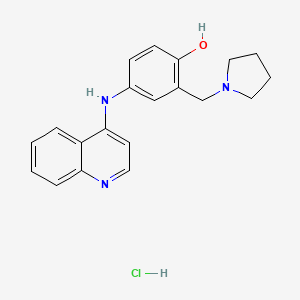
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)

